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Compound of Interest

Compound Name: WK298

Cat. No.: B1683313

For Researchers, Scientists, and Drug Development Professionals

Abstract

WK298 is a potent small molecule inhibitor targeting the protein-protein interactions between
the tumor suppressor p53 and its negative regulators, MDM2 and MDMX. By disrupting these
interactions, WK298 can reactivate p53, leading to cell cycle arrest and apoptosis in cancer
cells with wild-type p53. This technical guide provides a comprehensive overview of WK298,
including its chemical identity, mechanism of action, and detailed experimental protocols
relevant to its study.

Chemical Identity and Properties

WK298 is a complex heterocyclic molecule belonging to the imidazo-indole class of
compounds.
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Identifier Value

(S)-(6-Chloro-3-(1-(4-chlorobenzyl)-4-phenyl-
1H-imidazol-5-yl)-1H-indol-2-y1)(3-((3-

IUPAC Name . . . -
(dimethylamino)propyl)(methyl)amino)pyrrolidin-
1-yl)methanone[1]

CAS Number 1067654-70-9[1]

Molecular Formula Css5H38Cl2NeO

Molecular Weight 629.63 g/mol

Mechanism of Action: The p53-MDM2/MDMX
Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by
inducing cell cycle arrest or apoptosis in response to cellular stress. The activity of p53 is tightly
regulated by two homologous proteins, MDM2 and MDMX. In many cancers, MDM2 and/or
MDMX are overexpressed, leading to the inhibition of p53 and promoting tumor cell survival.

WK298 is designed to mimic the key amino acid residues of p53 (Phenylalanine, Tryptophan,
and Leucine) that are essential for its binding to MDM2 and MDMX. By occupying the p53
binding pocket on both MDM2 and MDMX, WK298 effectively prevents the negative regulation
of p53, leading to its accumulation and the activation of downstream pro-apoptotic signaling
pathways.
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Intervention with WK298
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Figure 1: p53-MDM2/MDMX signaling pathway and the mechanism of action of WK298.

Quantitative Data: Binding Affinity

The potency of WK298 is quantified by its binding affinity to MDM2 and MDMX. These values
are typically determined using a fluorescence polarization assay.

Target Protein Binding Affinity (Ki)
MDM2 109 nM
MDMX 11 uM
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Experimental Protocols
Representative Synthesis of WK298

The synthesis of WK298 involves a multi-step process. While a specific, detailed protocol for
WK298 is proprietary, the following represents a generalizable synthetic route for related 3-

imidazo-indole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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